N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C20H21N3O7. This compound is known for its unique structure, which includes a benzodioxole ring and a trimethoxybenzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzodioxole and trimethoxybenzamide moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzodioxole ring and trimethoxybenzamide moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide can be compared with similar compounds, such as:
- N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide
- N-{2-[(2E)-2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- N-{2-[(2E)-2-(3-Ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C20H21N3O7 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O7/c1-26-16-7-13(8-17(27-2)19(16)28-3)20(25)21-10-18(24)23-22-9-12-4-5-14-15(6-12)30-11-29-14/h4-9H,10-11H2,1-3H3,(H,21,25)(H,23,24)/b22-9+ |
InChI Key |
PQOMYHBUHGSZLX-LSFURLLWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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